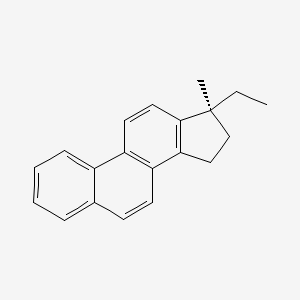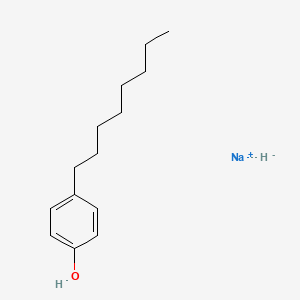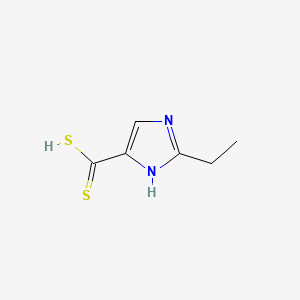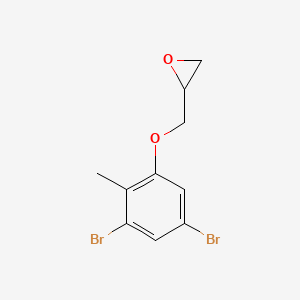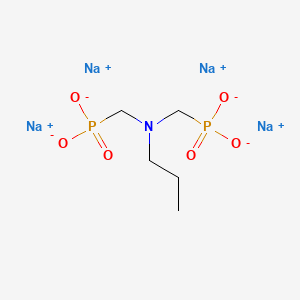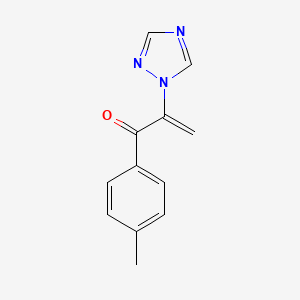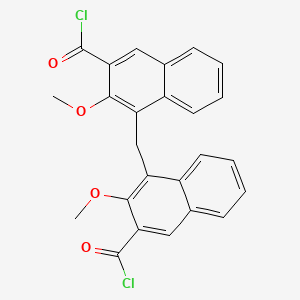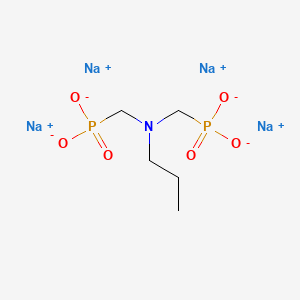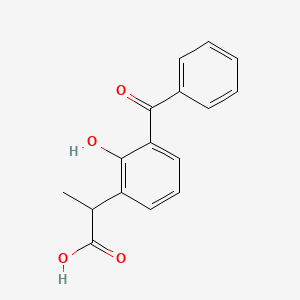
Bis(2-aminoethyl) dodecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) dodecyl phosphate typically involves the reaction of dodecyl phosphate with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield . The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) dodecyl phosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl groups can be oxidized to form corresponding oxides.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce phosphines .
Scientific Research Applications
Bis(2-aminoethyl) dodecyl phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(2-aminoethyl) dodecyl phosphate exerts its effects involves its interaction with cell membranes and proteins . The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can bind to proteins, affecting their structure and function . These interactions are mediated by the aminoethyl groups and the phosphate moiety , which can form hydrogen bonds and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
- Bis(2-aminoethyl) decyl phosphate
Comparison: Compared to its analogs, bis(2-aminoethyl) dodecyl phosphate has a longer alkyl chain, which can enhance its hydrophobic interactions and increase its efficacy as a surfactant . This unique structure makes it particularly useful in applications requiring strong amphiphilic properties .
Properties
CAS No. |
85508-15-2 |
|---|---|
Molecular Formula |
C16H37N2O4P |
Molecular Weight |
352.45 g/mol |
IUPAC Name |
bis(2-aminoethyl) dodecyl phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-2-3-4-5-6-7-8-9-10-11-14-20-23(19,21-15-12-17)22-16-13-18/h2-18H2,1H3 |
InChI Key |
JRTPEOMCPOZXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


